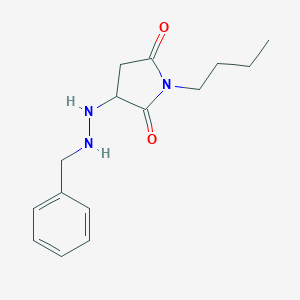![molecular formula C20H20N4O4S B241459 8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DMPQ and belongs to the class of pyrimidoquinoline derivatives.
Wirkmechanismus
The mechanism of action of DMPQ is still not fully understood. However, it has been proposed that DMPQ exerts its pharmacological effects by interacting with various cellular targets. For instance, DMPQ has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription (Zhang et al., 2015). Moreover, DMPQ has also been shown to inhibit the activity of dihydrofolate reductase, which is an enzyme required for the synthesis of DNA and RNA (Wang et al., 2017).
Biochemical and Physiological Effects
DMPQ has been shown to exhibit various biochemical and physiological effects. For instance, DMPQ has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway (Zhang et al., 2015). Moreover, DMPQ has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the activity of dihydrofolate reductase (Wang et al., 2017). Additionally, DMPQ has been shown to inhibit the replication of hepatitis C virus in vitro (Li et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMPQ in lab experiments is its potent pharmacological activity. DMPQ has been shown to exhibit anticancer, antimalarial, and antiviral activities, which make it an attractive compound for drug development. Moreover, DMPQ is relatively easy to synthesize and can be obtained in good yield and purity. However, one of the limitations of using DMPQ in lab experiments is its potential toxicity. DMPQ has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on DMPQ. One of the potential applications of DMPQ is in the development of novel anticancer drugs. DMPQ has been shown to exhibit potent anticancer activity, and further studies are needed to explore its potential as a therapeutic agent. Moreover, DMPQ has also been shown to exhibit antimalarial and antiviral activities, which make it a promising compound for the development of new drugs for the treatment of these diseases. Additionally, further studies are needed to explore the mechanism of action of DMPQ and its potential targets in cells.
Synthesemethoden
The synthesis of DMPQ involves the reaction of 3-nitroaniline with 2,6-dimethyl-4-(methylthio)aniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydride and ethyl acetoacetate to obtain DMPQ in good yield and purity.
Wissenschaftliche Forschungsanwendungen
DMPQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimalarial, and antiviral activities. In a study conducted by Zhang et al. (2015), DMPQ was found to induce apoptosis in human cervical cancer cells by activating the caspase-3 pathway. Another study by Wang et al. (2017) demonstrated that DMPQ has potent antimalarial activity against Plasmodium falciparum. Moreover, DMPQ has also been shown to inhibit the replication of hepatitis C virus in vitro (Li et al., 2018).
Eigenschaften
Molekularformel |
C20H20N4O4S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H20N4O4S/c1-20(2)8-12-15(13(25)9-20)14(10-5-4-6-11(7-10)24(27)28)16-17(21-12)22-19(29-3)23-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,21,22,23,26) |
InChI-Schlüssel |
AYTRSIFUONTLBN-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)
![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)



![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)